4-methylidenecyclohexan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylidenecyclohexan-1-ol is an organic compound. It belongs to the class of organic compounds known as menthane monoterpenoids . It is found in Pinus pumila .

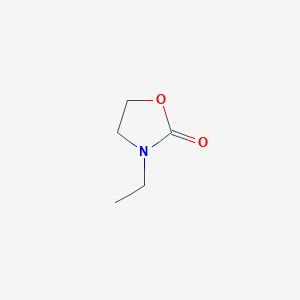

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView . The structure is determined by the arrangement of atoms and the types of bonds between them. The molecule likely has a cyclohexane ring structure with a methylidene (CH2) group and a hydroxyl (OH) group attached .

Wissenschaftliche Forschungsanwendungen

4-methylidenecyclohexan-1-ol has a wide range of applications in scientific research. It is used in the synthesis of drugs, dyes, fragrances, and other compounds. It is also used in the production of fluorescent probes for use in molecular biology, as well as in the synthesis of polymers for use in medical and industrial applications. This compound is also used in the synthesis of peptides and amino acids, which are used in the development of new drugs and treatments.

Wirkmechanismus

4-methylidenecyclohexan-1-ol acts as an intermediate in the synthesis of a variety of compounds. It is used in the synthesis of drugs, dyes, fragrances, and other compounds. It is also used in the production of fluorescent probes for use in molecular biology, as well as in the synthesis of polymers for use in medical and industrial applications. This compound is also used in the synthesis of peptides and amino acids, which are used in the development of new drugs and treatments.

Biochemical and Physiological Effects

This compound has a wide range of biochemical and physiological effects. It is an important intermediate in the synthesis of a variety of compounds and is used in the production of pharmaceuticals, cosmetics, and other products. This compound has been shown to act as an inhibitor of enzymes, and it has also been shown to act as an antioxidant and to exert anti-inflammatory effects. In addition, this compound has been shown to act as a modulator of the immune system, and it has been shown to have anti-tumor effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-methylidenecyclohexan-1-ol in laboratory experiments include its low cost and its availability in a variety of forms. It is also easy to synthesize, and it is relatively stable. The disadvantages of using this compound in laboratory experiments include its potential for toxicity, as well as its potential to interact with other compounds. In addition, this compound is not soluble in water, which can limit its use in certain experiments.

Zukünftige Richtungen

The potential future directions for the use of 4-methylidenecyclohexan-1-ol in scientific research include its use in the development of new drugs, dyes, and fragrances, as well as its use in the development of new polymers and peptides. In addition, this compound could be used in the synthesis of new fluorescent probes for use in molecular biology, and it could be used in the development of new treatments for cancer and other diseases. Finally, this compound could be used in the development of new cosmetics and products for personal care.

Synthesemethoden

4-methylidenecyclohexan-1-ol can be synthesized via a variety of methods, including the use of Grignard reagents, the Wittig reaction, and the Horner–Wadsworth–Emmons reaction. The Grignard reagent is the most commonly used method for synthesizing this compound, as it is a simple and cost-effective method. The Wittig reaction is also used to synthesize this compound, but it is more expensive and time-consuming than the Grignard reagent. The Horner–Wadsworth–Emmons reaction is used for synthesizing this compound from aldehydes and ketones, but it is more complex than the other methods and requires more specialized equipment and expertise.

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-methylidenecyclohexan-1-ol can be achieved through a multistep process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product. The key steps in this synthesis pathway include the formation of a cyclohexene ring, the introduction of a methylidene group, and the addition of a hydroxyl group to the cyclohexene ring.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of cyclohexanone to cyclohexene", "React cyclohexanone with bromine and sodium hydroxide to form trans-1,2-dibromocyclohexane", "React trans-1,2-dibromocyclohexane with sodium borohydride in methanol to form trans-1,2-dimethoxycyclohexane", "React trans-1,2-dimethoxycyclohexane with hydrochloric acid to form trans-1,2-dichlorocyclohexane", "React trans-1,2-dichlorocyclohexane with sodium hydroxide to form cyclohexene", "Step 2: Introduction of a methylidene group", "React cyclohexene with methylmagnesium bromide to form 4-methylcyclohexene", "React 4-methylcyclohexene with acetic acid to form 4-methylidenecyclohexene", "Step 3: Addition of a hydroxyl group", "React 4-methylidenecyclohexene with water and acetic acid to form 4-methylidenecyclohexan-1-ol", "Purify the product by extraction with diethyl ether and drying over anhydrous sodium sulfate" ] } | |

CAS-Nummer |

22428-85-9 |

Molekularformel |

C7H12O |

Molekulargewicht |

112.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.